molecular formula C10H14N2 B13232717 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B13232717
M. Wt: 162.23 g/mol
InChI Key: XQWDWSOMZYTPGD-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a heterocyclic amine with a structure that includes a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine can be synthesized through various methods. One common approach involves the reduction of 1-methyl-3,4-dihydroquinolin-2(1H)-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). Another method includes the cyclization of N-methyl-2-aminobenzylamine with formaldehyde under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with various molecular targets. It is known to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects. Additionally, the compound exhibits free radical scavenging properties, providing neuroprotection against oxidative stress.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group at the nitrogen atom.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure with a methyl group at the nitrogen atom, known for its neuroprotective properties.

    Quinoline: The parent compound without the tetrahydro and amine functionalities.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO and scavenge free radicals makes it a compound of interest in neuroprotection and antidepressant research.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinolin-3-amine

InChI

InChI=1S/C10H14N2/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3

InChI Key

XQWDWSOMZYTPGD-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC2=CC=CC=C21)N

Origin of Product

United States

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